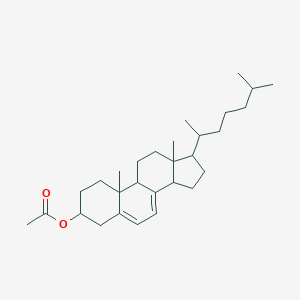

7-Dehydrocholesterol acetate

概要

説明

7-Dehydrocholesterol acetate is a derivative of 7-dehydrocholesterol, a sterol found in animals. It is a precursor to vitamin D3, which is synthesized in the skin upon exposure to ultraviolet B radiation. This compound plays a crucial role in the biosynthesis of steroidal drugs and is widely used in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 7-Dehydrocholesterol acetate can be synthesized from 7-oxocholesterol acetate using the Bamford-Stevens reaction. This reaction involves the conversion of 7-oxocholesterol acetate to this compound with a yield of 79% based on the starting material .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced fermentation techniques. For instance, the biosynthesis pathway of 7-dehydrocholesterol has been reengineered in Saccharomyces cerevisiae, leading to significant improvements in yield and productivity .

化学反応の分析

Types of Reactions: 7-Dehydrocholesterol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using reagents such as chromium trioxide in the presence of acetic acid.

Reduction: Sodium borohydride is commonly used for the reduction of this compound.

Substitution: The compound can undergo substitution reactions with reagents like trichloroethylene.

Major Products: The major products formed from these reactions include various derivatives of 7-dehydrocholesterol, which are used in the synthesis of steroidal drugs and other bioactive compounds .

科学的研究の応用

Cholesterol Metabolism Studies

7-DHC acetate is crucial for understanding cholesterol metabolism. It serves as an intermediate in the cholesterol biosynthesis pathway, providing insights into metabolic disorders such as Smith-Lemli-Opitz syndrome (SLOS). Elevated levels of 7-DHC in SLOS patients highlight its importance in studying cholesterol-related diseases and potential therapeutic interventions .

Oxysterol Research

Research has identified several oxysterols derived from 7-DHC, which exhibit various biological activities. These compounds are studied for their effects on cell viability and proliferation, particularly in neurodegenerative conditions. For example, 7-DHC-derived oxysterols have been shown to reduce cell survival in a dose-dependent manner, indicating their potential role in cellular stress responses .

Ferroptosis Studies

Recent studies have demonstrated that 7-DHC can suppress ferroptosis, a form of regulated cell death associated with oxidative stress. By elevating 7-DHC levels in cell cultures, researchers observed improved cell viability after hypoxic-ischemic injury, suggesting therapeutic potential for neuroprotective strategies .

Vitamin D Synthesis

7-DHC acetate is a direct precursor to vitamin D3 (cholecalciferol), which is critical for bone health and immune function. Upon exposure to ultraviolet (UV) light, 7-DHC is converted into vitamin D3, making it essential for dietary supplements and fortification processes .

Therapeutic Uses in SLOS

In patients with SLOS, supplementation with cholesterol has not shown significant improvement; however, understanding the role of 7-DHC provides avenues for developing targeted therapies that could mitigate symptoms associated with this condition .

Steroidal Drug Production

7-DHC acetate is utilized as an intermediate in synthesizing various steroidal drugs, including anti-inflammatory and hormonal medications. Its structural properties facilitate the production of derivatives that are pharmacologically active .

Biotechnological Production

Advancements in metabolic engineering have led to improved production methods for 7-DHC using microbial fermentation techniques. For instance, the reengineering of Saccharomyces cerevisiae has resulted in significantly enhanced yields of 7-DHC, paving the way for industrial-scale applications .

Data Table: Summary of Applications

Case Study 1: Metabolic Engineering of Yeast

A study successfully reengineered the biosynthesis pathway of 7-DHC in Saccharomyces cerevisiae, achieving a titer of 2 g/L in a bioreactor setting. This advancement highlights the potential for industrial-scale production of 7-DHC and its derivatives for pharmaceutical applications .

Case Study 2: Neuroprotective Effects

In vitro experiments demonstrated that pre-treatment with medications elevating 7-DHC concentrations significantly improved cell survival rates under conditions inducing ferroptosis. This suggests potential clinical applications for neuroprotection in ischemic injuries .

作用機序

7-Dehydrocholesterol acetate functions as a precursor to vitamin D3. Upon exposure to ultraviolet B radiation, it is converted to previtamin D3, which then undergoes thermal isomerization to form vitamin D3. This process is crucial for maintaining calcium homeostasis and bone health. The molecular targets involved include the enzyme 7-dehydrocholesterol reductase, which catalyzes the conversion of 7-dehydrocholesterol to cholesterol .

類似化合物との比較

Ergosterol: Found in fungi, it is a precursor to vitamin D2.

Cholesterol: A major component of animal cell membranes and a precursor to steroid hormones.

Lathosterol: An intermediate in the biosynthesis of cholesterol.

Uniqueness: 7-Dehydrocholesterol acetate is unique due to its role as a direct precursor to vitamin D3, which is not the case for ergosterol or lathosterol. Its ability to be converted to vitamin D3 upon exposure to ultraviolet B radiation makes it particularly valuable in both biological and industrial contexts .

特性

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGNVBRAISEVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059-86-5 | |

| Record name | Cholesta-5, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the reactivity of 7-Dehydrocholesterol acetate based on the provided research?

A1: One of the papers [] investigates the ozonolysis of this compound peroxide. This reaction involves the cleavage of carbon-carbon double bonds by ozone. While the abstract doesn't detail the specific products or mechanism, it highlights the compound's reactivity towards ozone. This reactivity stems from the presence of double bonds in its structure, a characteristic feature of cholesterol derivatives.

Q2: What are the research papers about?

A2: The research papers focus on the chemical synthesis and reactions of this compound:

- The first paper [] details a method for the "Synthesis of this compound." While the abstract doesn't provide specifics about the synthesis route, it implies the successful development of a procedure to obtain this compound.

- The second paper [] investigates the "Ozonolysis of this compound peroxide." This study likely explores the products and mechanism of the reaction between ozone and a peroxide derivative of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。